Trifluoromethyl 4-fluorobenzenesulfonate Trifluoromethyl 4-fluorobenzenesulfonate
Brand Name: Vulcanchem
CAS No.: 2070902-77-9
VCID: VC5249737
InChI: InChI=1S/C7H4F4O3S/c8-5-1-3-6(4-2-5)15(12,13)14-7(9,10)11/h1-4H
SMILES: C1=CC(=CC=C1F)S(=O)(=O)OC(F)(F)F
Molecular Formula: C7H4F4O3S
Molecular Weight: 244.16

Trifluoromethyl 4-fluorobenzenesulfonate

CAS No.: 2070902-77-9

Cat. No.: VC5249737

Molecular Formula: C7H4F4O3S

Molecular Weight: 244.16

* For research use only. Not for human or veterinary use.

Trifluoromethyl 4-fluorobenzenesulfonate - 2070902-77-9

Specification

CAS No. 2070902-77-9
Molecular Formula C7H4F4O3S
Molecular Weight 244.16
IUPAC Name trifluoromethyl 4-fluorobenzenesulfonate
Standard InChI InChI=1S/C7H4F4O3S/c8-5-1-3-6(4-2-5)15(12,13)14-7(9,10)11/h1-4H
Standard InChI Key CEDNKWXPIPAZQP-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1F)S(=O)(=O)OC(F)(F)F

Introduction

Chemical Identity and Structural Properties

Trifluoromethyl 4-fluorobenzenesulfonate is characterized by a benzenesulfonate core substituted with fluorine at the para position and a trifluoromethyl group esterified to the sulfonate moiety . Key identifiers include:

PropertyValueSource
Molecular FormulaC₇H₄F₄O₃S
Molecular Weight244.17 g/mol
CAS Registry Number2070902-77-9
SMILES NotationC1=CC(=CC=C1F)S(=O)(=O)OC(F)(F)F
InChIKeyCEDNKWXPIPAZQP-UHFFFAOYSA-N

The compound’s stability under ambient conditions and compatibility with polar aprotic solvents like acetonitrile and dichloromethane facilitate its use in catalytic reactions . Spectroscopic data (e.g., ¹⁹F NMR) typically show distinct signals for the sulfonate-bound trifluoromethyl group (-78 ppm) and the aromatic fluorine (-110 ppm) .

Synthesis and Industrial Preparation

While detailed synthetic protocols are proprietary, the compound is synthesized via nucleophilic substitution between 4-fluorobenzenesulfonyl chloride and a trifluoromethylating agent . Industrial routes emphasize cost-effectiveness, employing potassium fluoride (KF) as a fluorine source and minimizing hazardous intermediates . The process yields a shelf-stable solid, typically stored under inert atmospheres to prevent hydrolysis .

Applications in Organic Synthesis

Bromotrifluoromethoxylation of Alkenes

Trifluoromethyl 4-fluorobenzenesulfonate enables enantioselective bromotrifluoromethoxylation of alkenes, a reaction pivotal for introducing vicinal -OCF₃ and bromine groups. For example, silver-catalyzed reactions with styrene derivatives proceed under mild conditions (-20°C to 25°C) using AgF (30 mol%), CsF (2.0 equiv), and (DHQD)₂PHAL as a chiral ligand . This method achieves high yields (79–98%) and enantiomeric ratios (e.r.) up to 91.5:8.5 .

Example Reaction:

\text{4-Fluorostyrene} + \text{Trifluoromethyl 4-fluorobenzenesulfonate} \xrightarrow{\text{AgF, CsF}} \text{1-Bromo-2-(trifluoromethoxy)-4-fluorobenzene} \quad (\text{Yield: 98%, e.r. 91.5:8.5})[5]

Functionalization of Natural Product Derivatives

The reagent has been applied to bromotrifluoromethoxylate double bonds in complex molecules like terpenes and alkaloids . For instance, functionalization of a menthol-derived alkene afforded the corresponding trifluoromethoxylated product in 85% yield, demonstrating compatibility with sterically hindered substrates .

Mechanistic Insights

The trifluoromethoxylation mechanism involves silver-mediated activation. AgF coordinates to the sulfonate group, facilitating heterolytic cleavage to generate a trifluoromethoxide anion (CF₃O⁻) . This anion reacts with electrophilic intermediates (e.g., bromonium ions) formed during alkene activation, leading to stereoselective C–O bond formation . Computational studies suggest that the para-fluorine substituent enhances the electrophilicity of the sulfonate group, accelerating reagent activation.

Hazard CategoryPrecautionary Measures
Skin/Eye IrritantUse nitrile gloves and goggles; avoid direct contact
Moisture SensitivityStore under nitrogen or argon at 2–8°C
DisposalIncinerate in a certified facility; neutralize residues with aqueous base

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